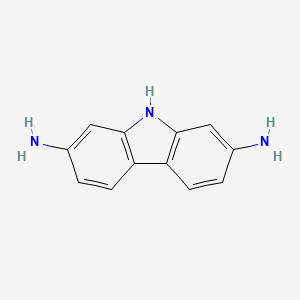

9H-carbazole-2,7-diamine

Description

Properties

IUPAC Name |

9H-carbazole-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODIISWDNKKITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402779 | |

| Record name | 9H-carbazole-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6402-13-7 | |

| Record name | 2,7-Diaminocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6402-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-carbazole-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting from Halogenated Biphenyls and Ullmann Coupling

A patented method outlines a regioselective synthesis starting from substituted anilines such as 2-bromo-4-methylaniline. The process involves:

- Acetylation of the amino group to form an amide or oxidation to a nitro group.

- Ullmann coupling of these intermediates to form a biphenyl compound.

- Cyclization using phosphoric acid to yield di-substituted carbazole derivatives.

This method emphasizes regioselectivity and high yield, with inexpensive and readily available starting materials, making it suitable for mass production.

| Step | Reaction Type | Conditions/Details | Outcome |

|---|---|---|---|

| 1 | Amino group substitution (acetylation/oxidation) | 2-bromo-4-methylaniline, acetyl chloride, triethylamine, ice bath, room temperature | Formation of amide or nitro intermediate |

| 2 | Ullmann coupling | Coupling of amide/nitro intermediates | Biphenyl intermediate |

| 3 | Cyclization | Phosphoric acid addition | 3,6-disubstituted 9H-carbazole |

This approach is documented to yield regioselective products with high efficiency and economy.

Direct Functionalization of Carbazole Derivatives

Other approaches involve direct substitution on the carbazole ring:

- Halogenation at the 2,7-positions to form 2,7-dibromo-9H-carbazole.

- Subsequent amination or reduction of halogen to amino groups.

For example, 2,7-dibromo-9H-carbazole can be synthesized from 4,4'-dibromo-2-nitro-biphenyl via triphenylphosphine-mediated cyclization in 1,2-dichlorobenzene at elevated temperature (180°C for 3 hours), achieving yields around 82.5%.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are widely used to functionalize carbazole derivatives at the 2,7-positions:

- Preparation of 2,7-dibromo-9H-carbazole derivatives.

- Palladium-catalyzed amination or coupling with amines or other nucleophiles.

- Use of ligands and bases to facilitate selective substitution.

This method allows for the introduction of various substituents, including amino groups, with control over polymerization and functionalization degree.

The patented Ullmann coupling-based method provides a regioselective and efficient route for synthesizing 3,6-disubstituted carbazoles, which is adaptable for 2,7-substituted analogs including diamines. The use of inexpensive aniline derivatives enhances cost-effectiveness and scalability.

Palladium-catalyzed methods offer versatility in functional group introduction and polymer synthesis involving 2,7-linked carbazole units, although they may require more complex catalysts and conditions.

Cyclization of halogenated biphenyl intermediates using triphenylphosphine is a robust approach to obtain dibromo carbazole intermediates, which can be further converted to diamines by reduction or substitution.

The preparation of 9H-carbazole-2,7-diamine is achieved through several well-established synthetic routes:

Regioselective acetylation/oxidation followed by Ullmann coupling and cyclization provides a high-yield, cost-effective method suitable for large-scale synthesis.

Direct halogenation and cyclization methods yield key intermediates like 2,7-dibromo-9H-carbazole, which can be converted to diamines.

Palladium-catalyzed cross-coupling reactions enable precise functionalization and are useful for polymer precursor synthesis.

Each method offers different advantages in terms of yield, scalability, and functional group tolerance, allowing selection based on the specific synthetic goals.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9H-carbazole-2,7-diamine can undergo oxidation reactions to form various oxidized derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the carbazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).

Major Products Formed:

Oxidation: Oxidized carbazole derivatives.

Reduction: Amino-substituted carbazole derivatives.

Substitution: Halogenated carbazole derivatives.

Scientific Research Applications

Chemistry: 9H-carbazole-2,7-diamine is used as a building block in the synthesis of various organic compounds, including polymers and dyes. Its unique structure allows for the formation of conjugated systems with interesting electronic properties .

Biology and Medicine: In biological research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .

Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent thermal and chemical stability make it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of 9H-carbazole-2,7-diamine involves its interaction with various molecular targets, including enzymes and receptors. The amino groups at the 2 and 7 positions enhance its ability to form hydrogen bonds and other interactions with biological molecules, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Positional Isomers: 2,7- vs. 3,6-Substitution

The substitution pattern significantly impacts electronic and photovoltaic performance:

- 2,7-Diamine Derivatives :

- Q197/Q198 (2,7-substituted) : These HTMs exhibit superior photovoltaic performance in PSCs compared to 3,6-substituted analogs. Q197 achieved a power conversion efficiency (PCE) of 18.3%, attributed to optimal energy level alignment (HOMO: −5.2 eV) with perovskite layers .

- Symmetry Advantage : The 2,7-positions allow extended π-conjugation, enhancing charge transport and reducing recombination losses .

- 3,6-Diamine Derivatives :

Table 1: Photovoltaic Performance of Carbazole-Based HTMs

| Compound | Substitution | PCE (%) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| Q197 | 2,7 | 18.3 | −5.2 | −1.9 |

| Q198 | 2,7 | 17.8 | −5.1 | −1.8 |

| Q205 | 3,6 | 16.1 | −5.0 | −1.7 |

Functional Group Modifications

- N2,N2,N7,N7-Tetrakis(4-methoxyphenyl) Derivatives :

- DPA-CBz-H : A branched derivative synthesized via Buchwald–Hartwig coupling, showing enhanced solubility in chlorobenzene and improved hole mobility (10⁻⁴ cm²/V·s) .

- LT-S9555EH-44 : Incorporates ethylhexyl chains, increasing molecular weight (733.94 g/mol) and solubility while maintaining thermal stability (T₅% degradation: 385°C) .

- Coordination Polymers :

Table 2: Thermal and Solubility Properties

| Compound | T₅% Degradation (°C) | Solubility (mg/mL) | Application |

|---|---|---|---|

| 9H-Carbazole-2,7-diamine | 320 | 5 (DMF) | Polyimides, HTMs |

| DPA-CBz-H | 360 | 15 (chlorobenzene) | PSCs |

| LT-S9555EH-44 | 385 | 20 (THF) | High-efficiency HTMs |

Key Research Findings

- Synthetic Versatility : Buchwald–Hartwig amination is a robust method for functionalizing carbazole diamines, enabling scalable production of HTMs .

- Thermal Stability : 2,7-Diamine derivatives exhibit higher thermal stability (T₅% >350°C) than 3,6-isomers, critical for PSC durability .

- Energy Level Tuning : Methoxy and alkyl substituents lower HOMO levels, enhancing open-circuit voltage (VOC) in solar cells .

Biological Activity

9H-Carbazole-2,7-diamine is a derivative of carbazole, a heterocyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two amino groups at the 2 and 7 positions on the carbazole ring, which enhance its reactivity and ability to interact with biological macromolecules. This structural configuration is crucial for its biological activity, allowing it to form hydrogen bonds and engage with various molecular targets such as enzymes and receptors .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that carbazole derivatives can inhibit the growth of various bacterial strains. For instance, Liu et al. synthesized novel carbazole-sulfonamide hybrids that demonstrated cytotoxic effects against cancer cell lines while also exhibiting antibacterial activity . The structural modifications in these derivatives often enhance their efficacy against microbial pathogens.

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies. For example, Huang et al. designed and synthesized carbazole-based amides that displayed promising viability inhibitory activity against HepG2 (liver cancer) and A875 (melanoma) cell lines. Their findings suggested that certain structural features within these compounds could lead to selective toxicity towards cancer cells while sparing normal cells .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Neuroprotective Effects :

The mechanism by which this compound exerts its biological effects involves interaction with various cellular targets. The amino groups facilitate the formation of hydrogen bonds with biological molecules, enhancing the compound's ability to modulate enzymatic activities and receptor interactions. This interaction can lead to apoptosis in cancer cells or inhibition of microbial growth .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for development into new antibiotics. |

| Anticancer | Demonstrates cytotoxicity towards multiple cancer cell lines; selective toxicity observed in studies. |

| Neuroprotective | Protects neuronal cells from oxidative stress; potential applications in neurodegenerative diseases. |

Q & A

Basic: What are the common synthetic routes for 9H-carbazole-2,7-diamine derivatives, and how do reaction conditions influence purity?

Answer:

The synthesis of this compound derivatives often involves Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. For example, N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine (DPA-CBz-H) is synthesized via coupling bis(4-methoxyphenyl)amine with dibromocarbazole precursors under inert conditions (argon atmosphere) using Pd₂(dba)₃ as a catalyst . Reaction parameters such as temperature (typically 80–110°C), solvent choice (toluene or THF), and ligand selection (e.g., t-Bu₃P) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/hexane mixtures) is essential to achieve >99% purity .

Basic: How are spectroscopic methods (NMR, FTIR) applied to confirm the structure of this compound derivatives?

Answer:

- ¹H/¹³C NMR : Characteristic peaks for carbazole protons (e.g., aromatic protons at δ 6.8–8.5 ppm) and amine substituents (e.g., methoxy groups at δ 3.7–3.9 ppm) are analyzed. For example, in N2,N7-bis(4-methoxyphenyl) derivatives, splitting patterns confirm para-substitution symmetry .

- FTIR : N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) validate amine functionalization. Carbazole backbone C=C/C–N stretches (1450–1600 cm⁻¹) are also monitored .

- HRMS (High-Resolution Mass Spectrometry) : Exact mass matching (e.g., m/z 733.94 for C48H51N3O4) confirms molecular integrity .

Advanced: How can computational methods (DFT, molecular docking) predict the optoelectronic properties of this compound-based materials?

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict bandgap energies, critical for applications in solar cells. For example, carbazole derivatives with bis(4-methoxyphenyl)amine substituents exhibit HOMO levels near −5.2 eV, aligning with perovskite valence bands for efficient hole extraction . Molecular docking studies assess interactions with biological targets (e.g., enzymes or DNA) by simulating binding affinities, aiding in designing bioactive carbazole derivatives .

Advanced: How do structural modifications (e.g., alkyl chain length, substituent position) impact hole-transport properties in perovskite solar cells?

Answer:

- Substituent Position : 2,7-Diamine derivatives (vs. 3,6-substituted) enhance planarization of the carbazole core, improving π-π stacking and charge mobility. For example, Q197 (2,7-substituted) achieves higher power conversion efficiency (PCE) in solar cells than Q205 (3,6-substituted) due to reduced steric hindrance .

- Alkyl Chains : Branched alkyl chains (e.g., 2-ethylhexyl) improve solubility and film morphology but may reduce crystallinity. Optimized chains balance processability and charge transport .

- Methoxy Groups : Electron-donating methoxy groups lower HOMO levels, enhancing hole injection into perovskite layers .

Advanced: How should researchers resolve contradictions in reported biological activity data for carbazole derivatives?

Answer:

Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurity profiles. To address this:

Reproducibility Checks : Replicate experiments using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .

Purity Validation : Use HPLC (>99% purity) to exclude confounding effects from synthesis byproducts .

Mechanistic Studies : Combine in vitro assays (e.g., antioxidant activity via DPPH scavenging) with molecular docking to identify structure-activity relationships (SARs) .

Basic: What are the key applications of this compound in materials science?

Answer:

- Hole-Transport Materials (HTMs) : Derivatives like Q197 and Q198 are used in perovskite solar cells due to their high thermal stability (Tg > 150°C) and matched energy levels with perovskites .

- Metal-Organic Frameworks (MOFs) : 9H-Carbazole-2,7-dicarboxylic acid (a related derivative) acts as a rigid linker in luminescent MOFs for gas storage or catalysis .

- Conductive Polymers : Copolymerization with thiophene units enhances charge mobility in organic electronics .

Advanced: What strategies optimize the environmental stability of carbazole-based HTMs against moisture and oxygen?

Answer:

- Encapsulation : Use atomic layer deposition (ALD) to coat HTM layers with Al₂O₃ or SiO₃ .

- Hydrophobic Substituents : Introduce fluorinated or long alkyl chains (e.g., octylnonyl) to repel water .

- Additive Engineering : Blend with UV-stabilizers (e.g., TiO₂ nanoparticles) to mitigate photooxidation .

Basic: What safety precautions are critical when handling this compound derivatives?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of vapors (e.g., toluene during synthesis) .

- Waste Disposal : Collect halogenated byproducts (e.g., dibromocarbazoles) in sealed containers for incineration .

Advanced: How do π-π stacking interactions in carbazole derivatives influence charge transport in thin-film devices?

Answer:

Planar carbazole cores enable face-to-face π-π stacking, reducing intermolecular distances (∼3.4 Å) and facilitating hopping-based charge transport. For example, in poly[9-(1-octylnonyl)-9H-carbazole-2,7-diyl], alkyl side chains prevent excessive aggregation while maintaining π-conjugation, achieving hole mobilities of ∼10⁻³ cm²/V·s . Grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM) are used to correlate film morphology with device performance .

Advanced: What analytical techniques quantify trace impurities in carbazole derivatives, and how do they impact device performance?

Answer:

- HPLC-MS : Detects halogenated impurities (e.g., residual dibromocarbazole) at ppm levels, which can act as charge traps in solar cells .

- XPS (X-ray Photoelectron Spectroscopy) : Identifies surface contaminants (e.g., oxidized amines) that reduce interfacial charge transfer .

- TOF-SIMS : Maps spatial distribution of impurities in thin films, correlating with local performance losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.